molecular formula C15H18N2O2 B15226202 Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate

Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate

Cat. No.: B15226202
M. Wt: 258.32 g/mol
InChI Key: QQDMQJFZUULMLD-NBFOIZRFSA-N
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Description

Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate typically involves the reaction of benzyl cyanide with a piperidine derivative under specific conditions. One efficient method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the desired ester compound . The reaction proceeds smoothly under metal-free conditions, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Brominated derivatives.

Scientific Research Applications

Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler compound with a hydroxyl group instead of the ester and nitrile groups.

    Benzyl cyanide: Contains a nitrile group but lacks the piperidine ring.

    Piperidine derivatives: Various substituted piperidines with different functional groups.

Uniqueness

Benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate is unique due to its combination of a benzyl group, a nitrile group, and a piperidine ring. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

benzyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-12-9-14(10-16)7-8-17(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-9,11H2,1H3/t12-,14?/m0/s1

InChI Key

QQDMQJFZUULMLD-NBFOIZRFSA-N

Isomeric SMILES

C[C@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)C#N

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C#N

Origin of Product

United States

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